molecular formula C13H14N2O2 B8201022 3-Ethoxy-2-naphthohydrazide

3-Ethoxy-2-naphthohydrazide

Cat. No.: B8201022
M. Wt: 230.26 g/mol
InChI Key: GPWKNINGEPERNG-UHFFFAOYSA-N
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Description

3-Ethoxy-2-naphthohydrazide is a naphthalene-derived hydrazide compound characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position and a hydrazide (-CONHNH₂) group at the 2-position of the naphthalene ring. This structural motif places it within the broader class of aroylhydrazones, which are widely studied for their biological activities, including antitumor, antimicrobial, and chelation properties .

Properties

IUPAC Name

3-ethoxynaphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-12-8-10-6-4-3-5-9(10)7-11(12)13(16)15-14/h3-8H,2,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWKNINGEPERNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2-naphthohydrazide typically involves the reaction of 3-ethoxy-2-naphthoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-ethoxy-2-naphthoic acid+hydrazine hydrateThis compound+water\text{3-ethoxy-2-naphthoic acid} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{water} 3-ethoxy-2-naphthoic acid+hydrazine hydrate→this compound+water

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 3-ethoxy-2-naphthylamine.

    Substitution: Formation of various substituted naphthohydrazides.

Scientific Research Applications

3-Ethoxy-2-naphthohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-naphthohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The ethoxy group may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-ethoxy-2-naphthohydrazide with structurally related compounds, focusing on substituent effects:

Compound Substituent (Position) Molecular Weight (g/mol) LogP<sup>*</sup> Key Functional Groups Biological Activity Highlights
This compound -OCH₂CH₃ (3) ~270.3 ~3.2 Hydrazide, ethoxy Hypothesized antitumor activity
3-Hydroxy-2-naphthohydrazide -OH (3) ~228.2 ~1.8 Hydrazide, hydroxyl Chelates metal ions; antioxidant
3-Methoxy-2-naphthohydrazide -OCH₃ (3) ~242.2 ~2.5 Hydrazide, methoxy Antimicrobial (inferred from analogs)
2-Keto-3-ethoxybutyraldehyde bis(thiosemicarbazone) -OCH₂CH₃ (3), thiosemicarbazone ~356.5 ~1.1 Thiosemicarbazone, ethoxy Potent carcinostatic activity in rat models
3-(2,2-Difluoroethoxy)-2-naphthoic acid -OCH₂CF₂H (3) ~292.3 ~3.5 Carboxylic acid, difluoroethoxy Fluorinated analog; potential radiopharmaceutical use

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The ethoxy group in this compound likely enhances lipophilicity compared to the hydroxyl or methoxy analogs, as seen in the higher LogP (~3.2 vs. ~1.8–2.5). This property may improve blood-brain barrier penetration or cellular uptake, critical for CNS-targeted therapies .
  • Hydroxyl-containing analogs (e.g., 3-hydroxy-2-naphthohydrazide) exhibit strong metal-chelating properties, making them candidates for treating metal overload disorders . In contrast, ethoxy and methoxy derivatives lack this chelation capability but offer metabolic stability .

Synthetic Accessibility :

  • 3-Hydroxy and 3-methoxy derivatives are synthesized via straightforward condensation of 2-naphthohydrazide with aldehydes (e.g., 2-hydroxybenzaldehyde) under mild reflux conditions . Ethoxy analogs may require protection/deprotection strategies to avoid ether cleavage during synthesis.

Biological Activity Trends :

  • Thiosemicarbazones with ethoxy groups (e.g., 2-keto-3-ethoxybutyraldehyde bis(thiosemicarbazone)) demonstrate marked antitumor activity, suggesting that ethoxy-substituted hydrazides could share similar mechanisms, such as ribonucleotide reductase inhibition .
  • Fluorinated derivatives (e.g., 3-(2,2-difluoroethoxy)-2-naphthoic acid) highlight the role of fluorine in tuning pharmacokinetics, though their synthesis is more complex .

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